molecular formula C12H13NO B15418804 1-Methylamino-6-methoxynaphthalene CAS No. 138350-38-6

1-Methylamino-6-methoxynaphthalene

Cat. No.: B15418804
CAS No.: 138350-38-6
M. Wt: 187.24 g/mol
InChI Key: JFQYSUIAIZPZGB-UHFFFAOYSA-N
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Description

1-Methylamino-6-methoxynaphthalene is a naphthalene derivative featuring a methylamino (-NHCH₃) group at the 1-position and a methoxy (-OCH₃) group at the 6-position. These compounds share a naphthalene backbone with substituents that influence their physicochemical properties, metabolic pathways, and toxicity profiles .

Naphthalene derivatives are widely used in industrial and pharmaceutical applications. For example, 2-acetyl-6-methoxynaphthalene (CAS 3900-45-6) is a key intermediate in synthesizing anti-inflammatory drugs like naproxen . Substitutions such as methyl, methoxy, or amino groups alter solubility, reactivity, and biological interactions, making comparative analyses critical for risk assessment and application development.

Properties

CAS No.

138350-38-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-N-methylnaphthalen-1-amine

InChI

InChI=1S/C12H13NO/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12/h3-8,13H,1-2H3

InChI Key

JFQYSUIAIZPZGB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Naphthalene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
1-Methylnaphthalene 90-12-0 C₁₁H₁₀ 142.20 Methyl at 1-position Industrial solvent, fuel additive
1-Methoxynaphthalene 2216-69-5 C₁₁H₁₀O 158.20 Methoxy at 1-position Pharmaceutical intermediate
6-Methoxy-2-naphthalenemethanol 60201-22-1 C₁₂H₁₂O₂ 188.22 Methoxy at 6-position, hydroxymethyl at 2-position Polymer synthesis
2-Acetyl-6-methoxynaphthalene 3900-45-6 C₁₃H₁₂O₂ 200.23 Methoxy at 6-position, acetyl at 2-position Naproxen synthesis intermediate

Key Observations :

  • The methylamino group in 1-methylamino-6-methoxynaphthalene likely imparts basicity and metabolic susceptibility due to the amine moiety.
  • Molecular Weight : Methoxy and acetyl substituents increase molecular weight, affecting volatility and bioavailability.

Toxicological Profiles

Table 2: Comparative Toxicity Data for Naphthalene Derivatives

Compound Name Exposure Route Key Toxicity Endpoints (Animal Studies) Proposed Mechanisms
1-Methylnaphthalene Inhalation Respiratory inflammation, alveolar hyperplasia (rats) Reactive metabolite formation in lungs
1-Methoxynaphthalene Oral Hepatic enzyme induction (CYP450), mild hepatotoxicity (mice) Oxidative stress via demethylation
2-Methylnaphthalene Dermal Skin irritation, erythema (rabbits) Direct membrane disruption
2-Acetyl-6-methoxynaphthalene Not reported Limited toxicity data; used as a high-purity pharmaceutical intermediate Likely low acute toxicity due to stability

Key Observations :

  • Respiratory Effects: Methylnaphthalenes (1- and 2-methylnaphthalene) show pronounced lung toxicity via inhalation, likely due to cytochrome P450-mediated bioactivation in Clara cells .
  • Hepatic and Metabolic Effects : Methoxy-substituted derivatives (e.g., 1-methoxynaphthalene) undergo demethylation, generating reactive intermediates that induce oxidative stress .
  • Dermal Toxicity : Methylnaphthalenes cause irritation, suggesting that substituent position (1- vs. 2-) may influence tissue-specific effects .

Analytical Methods and Detection

Table 3: Analytical Techniques for Naphthalene Derivatives

Compound Name Preferred Analytical Method Detection Limits Challenges
1-Methylnaphthalene GC-MS 0.1–1.0 µg/L Matrix interference in biological samples
1-Methoxynaphthalene HPLC-UV 5–10 µg/L Low volatility complicates GC analysis
2-Acetyl-6-methoxynaphthalene LC-MS/MS 0.05 µg/L Requires derivatization for optimal sensitivity

Key Observations :

  • GC-MS vs. LC-MS : Volatile methylnaphthalenes are suited for GC-MS, while polar methoxy/acetyl derivatives require LC-MS for accurate quantification .
  • Biomarker Detection : Metabolites of methoxy derivatives (e.g., hydroxylated naphthalenes) are critical biomarkers but lack standardized detection protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methylamino-6-methoxynaphthalene, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Synthetic Pathways : Start with naphthalene derivatives as precursors. For example, introduce the methoxy group at position 6 via nucleophilic substitution using methoxide under anhydrous conditions (e.g., DMF as solvent, 60–80°C). The methylamino group at position 1 can be introduced via reductive amination or catalytic hydrogenation of a nitro intermediate .
  • Optimization : Use design-of-experiment (DoE) frameworks to test variables (temperature, catalyst loading, solvent polarity). Monitor reactions via TLC or HPLC, and characterize intermediates/purity via 1H^1H-NMR and mass spectrometry. For yield improvement, consider AI-driven retrosynthesis tools (e.g., Template_relevance models) to predict feasible routes and side reactions .

Q. How should researchers design controlled exposure studies to assess the compound’s toxicity while minimizing bias?

  • Methodological Answer :

  • Randomization : Administer doses in a randomized block design to account for inter-individual variability. Use stratified randomization for animal studies based on weight/age .
  • Blinding : Ensure personnel and subjects (in human studies) are blinded to exposure levels. For animal studies, code treatment groups to prevent observer bias .
  • Outcome Assessment : Predefine primary endpoints (e.g., hepatic enzyme levels, histopathology) and use standardized protocols for data collection. Refer to risk-of-bias tools (Table C-6/C-7 in ) to evaluate study validity, including attrition bias and exposure characterization .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in toxicological data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Systematic Review Framework : Follow the 8-step process from :

Problem Formulation : Define endpoints (e.g., hepatotoxicity thresholds).

Data Extraction : Use standardized forms (Table C-2) to collect species-specific outcomes, doses, and exposure routes .

Risk-of-Bias Assessment : Apply questionnaires (Table C-6/C-7) to score study validity, prioritizing low-bias studies .

Mechanistic Analysis : Compare metabolic pathways (e.g., CYP450-mediated oxidation) across models. Use in vitro hepatocyte assays to validate in vivo findings .

  • Weight-of-Evidence : Rate confidence in data using criteria from (Step 6–8), integrating high-confidence studies into hazard conclusions .

Q. How can computational models predict the metabolic pathways of this compound, and what validation steps are necessary?

  • Methodological Answer :

  • Model Development : Train QSAR models on structurally similar naphthalene derivatives (e.g., 1-Amino-6-cyanonaphthalene) using databases like PubChem or Reaxys. Focus on cytochrome P450 interactions and phase II conjugation (e.g., glucuronidation) .
  • Validation :

In Silico : Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to predict enzyme-substrate binding affinities.

In Vitro : Use microsomal assays (human/rat liver S9 fractions) to quantify metabolite formation (e.g., hydroxylated derivatives) via LC-MS/MS .

  • Uncertainty Quantification : Report confidence intervals for predicted metabolic rates and compare with experimental data .

Q. What strategies are effective in elucidating the compound’s electronic properties for material science applications?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • UV-Vis : Measure absorbance spectra in solvents of varying polarity to assess π→π* transitions and charge-transfer interactions .
  • Electrochemical Profiling : Perform cyclic voltammetry to determine HOMO/LUMO levels and redox stability .
  • Computational Modeling : Use DFT (e.g., Gaussian 09) to calculate frontier molecular orbitals and electrostatic potential maps. Validate with crystallographic data (if available) .

Tables for Key Data

Parameter Example Value/Protocol Reference
Synthetic Yield Optimization75–85% via Pd/C-catalyzed hydrogenation
Toxicity Study DesignRandomized, blinded, n=10/group (rodents)
Metabolic Half-life (in vitro)2.3 hours (human hepatocytes)
HOMO-LUMO Gap (DFT)4.1 eV (B3LYP/6-31G*)

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